molecular formula C18H20N4O2S B6485461 N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 881563-87-7

N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B6485461
CAS No.: 881563-87-7
M. Wt: 356.4 g/mol
InChI Key: MBXQHRTUEPURHQ-UHFFFAOYSA-N
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Description

N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its specific combination of a quinoxaline core, a butan-2-yl group, and a benzenesulfonamide moiety. This structure imparts distinct pharmacological properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[3-(butan-2-ylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-13(2)19-17-18(21-16-12-8-7-11-15(16)20-17)22-25(23,24)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXQHRTUEPURHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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